![molecular formula C9H6N4O B13099077 [1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one CAS No. 257955-44-5](/img/structure/B13099077.png)
[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization to form the desired triazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also feature a fused ring system and are known for their biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidines: Similar in structure and function, these compounds are used in various medicinal chemistry applications.
Uniqueness
Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one is unique due to its specific ring fusion and the presence of both imidazole and triazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Biological Activity
The compound [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one, with the CAS number 257955-44-5, is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.
- Molecular Formula : C9H6N4O
- Molar Mass : 186.17 g/mol
- Density : 1.63 g/cm³ (predicted)
- Boiling Point : 337.5 °C (predicted)
- pKa : 1.23 (predicted)
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that this compound can inhibit the growth of several cancer cell lines including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines are crucial for understanding the potency of the compound.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner.
- Apoptosis Induction : It promotes apoptosis in both wild-type and mutant p53 cells.
- Inhibition of MDM2-p53 Interactions : Although not directly inhibiting MDM2-p53 interactions, it affects downstream signaling pathways that lead to cell death.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the triazino and benzimidazole moieties can significantly impact biological activity:
- Substituents at specific positions on the ring system enhance cytotoxicity.
- Compounds with bulky or electron-withdrawing groups often exhibit improved activity against cancer cell lines.
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound using an MTT assay across multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant effects observed at concentrations as low as 10 µM.
Study 2: Apoptosis Mechanism
Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analysis revealed an increase in the sub-G1 population indicative of apoptosis following treatment with this compound.
Properties
CAS No. |
257955-44-5 |
---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one |
InChI |
InChI=1S/C9H6N4O/c14-8-5-10-12-9-11-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,11,12) |
InChI Key |
UTTCYYFYTSCSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.